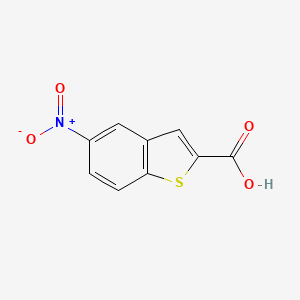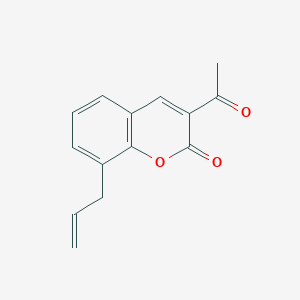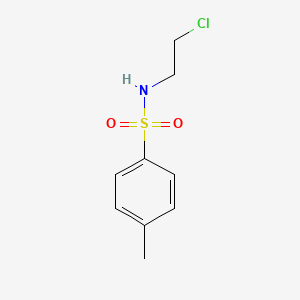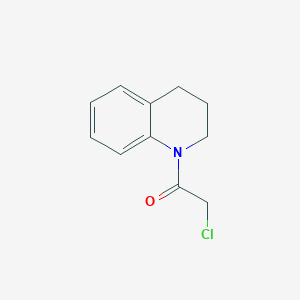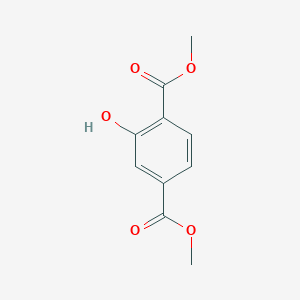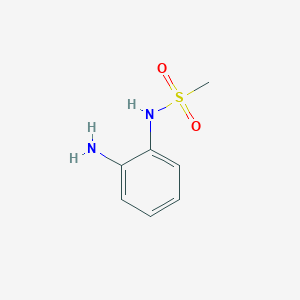
1-(pyridin-2-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
The compound “1-(pyridin-2-yl)-1H-pyrazol-4-amine” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of the compound has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated using computational techniques .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, the reaction proceeds through the intermediate formation of hetaryl isocyanates . A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .Applications De Recherche Scientifique
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as 2-(pyridin-2-yl)pyrimidine derivatives, have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” might also have potential anti-fibrotic applications.
Antimicrobial Activity
Pyrimidine derivatives are known to exhibit antimicrobial activities . Given the structural similarity, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Pyrimidine derivatives have also been reported to have antiviral properties . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” might be useful in the research and development of antiviral drugs.
Antitumor Activity
Compounds containing a pyrimidine core are known to exhibit diverse types of biological and pharmaceutical activities, including antitumor activities . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” could potentially be used in cancer research.
Air Quality Analysis
1-(2-Pyridyl)piperazine, a compound with a similar structure, has been used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It’s possible that “1-(pyridin-2-yl)-1H-pyrazol-4-amine” could also be used in similar applications for air quality analysis.
Fluorometric Determination of Airborne Diisocyanates
1-(2-Pyridyl)piperazine has been used as a reagent for the fluorometric determination of airborne diisocyanates . Given the structural similarity, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” might also be used in similar applications.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
Related compounds have been associated with various biochemical pathways, including those involved in cellular signaling and metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to induce various cellular responses, including changes in cell morphology, protein expression, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Propriétés
IUPAC Name |
1-pyridin-2-ylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNNPOHQZOTMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182669 | |
| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-1H-pyrazol-4-amine | |
CAS RN |
28465-95-4 | |
| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(4-aminopyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)
